Stereochemical Purity: Verified (R)-Enantiomer Versus (S)-Isomer and Racemic Mixtures for Chiral Intermediate Applications
The target compound is exclusively the (R)-enantiomer, as confirmed by its IUPAC name methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate and the stereospecific InChIKey OKWFDTMQPLAWLR-SECBINFHSA-N [1]. Its enantiomer, methyl (S)-3-(4-fluorophenyl)-2-hydroxypropanoate (CAS 124980-97-8), is a distinct compound with a different InChIKey (OKWFDTMQPLAWLR-VIFPVBQESA-N), indicating its non-identical nature [2]. While specific numerical enantiomeric excess (% ee) values are not disclosed in the available public domain for this compound's commercial batches, the procurement specification for this (R)-isomer inherently demands a high optical purity for its intended use as a chiral building block, in stark contrast to a racemic mixture or the (S)-enantiomer which would be unsuitable for the same stereospecific syntheses .
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (R)-enantiomer; IUPAC: methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate; CAS 124980-98-9 [1] |
| Comparator Or Baseline | (S)-enantiomer; IUPAC: methyl (2S)-3-(4-fluorophenyl)-2-hydroxypropanoate; CAS 124980-97-8 [2] |
| Quantified Difference | Opposite absolute configuration at the chiral center. |
| Conditions | Defined by chemical structure and stereochemistry; applicable to all synthetic and analytical contexts. |
Why This Matters
In chiral synthesis, the procurement of the correct enantiomer (R vs. S) is non-negotiable; using the wrong isomer will lead to a different stereochemical outcome and likely biological failure in downstream drug candidates.
- [1] PubChem. (2025). Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate (CID 39239966). National Library of Medicine. View Source
- [2] PubChem. (2025). Methyl (S)-3-(4-Fluorophenyl)-2-hydroxypropanoate (CID 39239964). National Library of Medicine. View Source
